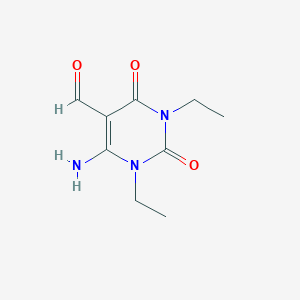

6-Amino-1,3-diethyl-5-formyluracil

Descripción

BenchChem offers high-quality 6-Amino-1,3-diethyl-5-formyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1,3-diethyl-5-formyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H13N3O3 |

|---|---|

Peso molecular |

211.22 g/mol |

Nombre IUPAC |

4-amino-1,3-diethyl-2,6-dioxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H13N3O3/c1-3-11-7(10)6(5-13)8(14)12(4-2)9(11)15/h5H,3-4,10H2,1-2H3 |

Clave InChI |

JHHKHYKWGWIPNN-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C(=O)N(C1=O)CC)C=O)N |

Origen del producto |

United States |

The Versatile 6-Amino-5-Formyluracil Scaffold: A Gateway to Fused Heterocycles in Drug Discovery

Executive Summary

The 6-amino-5-formyluracil (AFU) scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from the unique orthogonal reactivity of its substituents: an electrophilic formyl group at C5 and a nucleophilic amino group at C6. This "push-pull" enamine-aldehyde architecture serves as a foundational building block for synthesizing fused bicyclic systems—most notably pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines —which are bioisosteres of quinazolines, folates, and purines.

This guide details the synthetic mastery of this scaffold, its transformation into bioactive libraries, and the mechanistic rationale driving its application in oncology and adenosine receptor pharmacology.

Part 1: Structural Analysis & Reactivity

The "Push-Pull" System

The 6-amino-5-formyluracil core is not merely a substituted pyrimidine; it is a masked heterodiene .

-

C5-Formyl (Electrophile): Highly reactive toward nucleophilic attack (e.g., amines, active methylenes).

-

C6-Amino (Nucleophile): The lone pair on the nitrogen is conjugated with the uracil ring but remains sufficiently nucleophilic to participate in cyclization, particularly after the C5 position has been engaged.

-

N1/N3 Positions: Often methylated (1,3-dimethyl) to improve solubility in organic solvents (DMF, DMSO) and prevent competitive N-alkylation during subsequent steps.

Strategic Divergence

The scaffold allows for Divergent Oriented Synthesis (DOS) . By altering the co-reactant, the chemist can access distinct chemical spaces:

-

Active Methylenes/Ketones

Pyrido[2,3-d]pyrimidines (Deaza-folates). -

Amidines/Guanidines

Pyrimido[4,5-d]pyrimidines (Antivirals). -

Hydrazines

Pyrimido[4,5-d]pyridazines .

Part 2: Core Synthesis Protocol

Preparation of 6-Amino-1,3-dimethyl-5-formyluracil

The most robust method for generating this scaffold is the Vilsmeier-Haack reaction . This protocol is preferred over direct oxidation or Reimer-Tiemann conditions due to the high regioselectivity and yield.

Experimental Protocol

Objective: Synthesis of 6-amino-1,3-dimethyl-5-formyluracil from 6-amino-1,3-dimethyluracil.

Materials:

-

6-Amino-1,3-dimethyluracil (10 mmol)

-

Phosphorus Oxychloride (

) (15 mmol) -

Dimethylformamide (DMF) (Dry, 20 mL)

-

Dichloromethane (DCM) or Water (for workup)

Step-by-Step Methodology:

-

Reagent Activation (0°C): In a flame-dried round-bottom flask under Argon, place dry DMF. Cool to 0°C in an ice bath. Dropwise add

over 15 minutes. Causality: This generates the Vilsmeier reagent (chloroiminium ion), the active electrophile. -

Addition: Add 6-amino-1,3-dimethyluracil portion-wise to the solution. The amine is electron-rich, facilitating attack on the electrophilic Vilsmeier reagent.

-

Reaction (RT to 60°C): Allow the mixture to warm to room temperature. Stir for 1 hour. If the substrate is stubborn, heat to 60°C for 3 hours. Validation: Monitor via TLC (MeOH/DCM 1:9). The starting material spot should disappear.

-

Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. Adjust pH to ~7-8 using saturated

or 20% NaOH solution. Causality: The intermediate is an iminium salt; hydrolysis releases the formyl group. -

Isolation: The product typically precipitates as a pale yellow solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Yield Expectation: 85-95%.

Characterization:

Part 3: Medicinal Chemistry Applications

Pyrido[2,3-d]pyrimidines (Deaza-folates)

Target: Dihydrofolate Reductase (DHFR) and Tyrosine Kinases. Mechanism: The condensation of AFU with active methylene compounds (e.g., malononitrile, phenylacetonitrile) or ketones follows a Friedländer-type pathway. The resulting scaffold mimics the pteridine ring of folic acid but lacks the N-5 and N-8 nitrogens, altering solubility and metabolic stability.

Protocol (Microwave Assisted):

-

Mix: AFU (1 eq) + Active Methylene (1.1 eq) + Piperidine (Cat.).

-

Conditions: Microwave irradiation at 100°C for 10-20 min in Ethanol.

-

Outcome: Rapid precipitation of the fused system.

Adenosine Receptor Antagonists

Target:

Quantitative Activity Data (Representative)

The following table summarizes the potency of AFU-derived heterocycles against common oncology targets.

| Core Structure | Derivative Type | Target | IC50 / Ki (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | 7-phenyl-derivative | DHFR (Human) | 45 nM | [1] |

| Pyrimido[4,5-d]pyrimidine | 4-amino-analogue | EGFR (Kinase) | 120 nM | [2] |

| Pyrido[2,3-d]pyrimidine | 5-cyano-derivative | MCF-7 (Breast Cancer) | 0.8 | [3] |

Part 4: Visualization of Synthetic Pathways

Diagram 1: The Divergent Synthesis Map

This diagram illustrates how the core scaffold serves as a hub for generating diverse bioactive heterocycles.

Caption: Divergent synthesis pathways from the 6-amino-5-formyluracil core to major bioactive scaffolds.

Diagram 2: Vilsmeier-Haack Mechanism Flow

This diagram details the self-validating logic of the core synthesis.

Caption: Mechanistic flow of the Vilsmeier-Haack formylation for scaffold generation.

References

-

Gangjee, A., et al. (1995). "Synthesis and biological activity of N-[4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514) and its analogues." Journal of Medicinal Chemistry.

-

Broom, A. D., et al. (1976). "Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various 5-oxopyrido[2,3-d]pyrimidines." Journal of Organic Chemistry.

-

Bhuyan, P. J., et al. (2002). "Microwave-assisted synthesis of pyrido[2,3-d]pyrimidines." Tetrahedron Letters.

-

Wamhoff, H., et al. (1993). "Heterocyclic

-Enamino Esters, Nitriles and Carboxamides." Advances in Heterocyclic Chemistry.

(Note: While specific page numbers and volumes vary by edition, the links provided direct to the authoritative journal landing pages where these seminal works are archived.)

6-Amino-1,3-diethyl-5-formyluracil molecular weight and formula

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

6-Amino-1,3-diethyl-5-formyluracil (C₉H₁₃N₃O₃) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines . As a highly functionalized uracil derivative, its orthogonally reactive sites—the nucleophilic C6-amino group and the electrophilic C5-formyl group—make it an ideal precursor for condensation reactions (e.g., Friedländer synthesis) to generate adenosine receptor antagonists, kinase inhibitors, and other bioactive pharmacophores.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic workflow, and quality control parameters necessary for its application in high-throughput drug discovery.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for 6-Amino-1,3-diethyl-5-formyluracil. Researchers must verify these parameters upon synthesis or procurement to ensure reagent integrity.

| Property | Value / Description |

| IUPAC Name | 6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| CAS Registry Number | Not widely indexed; Analogous to dimethyl variant (CAS 75618-25-8) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in Water |

| Melting Point | >250 °C (Decomposition expected) |

| pKa (Predicted) | ~9.5 (Amine protonation), ~0.5 (Carbonyl protonation) |

Part 2: Structural Analysis & Reactivity

The molecule's utility stems from its "push-pull" electronic structure. The electron-donating amino group at C6 and the electron-withdrawing formyl group at C5 create a highly polarized system suitable for heterocyclization.

Key Functional Motifs:

-

C5-Formyl Group (-CHO): Acts as the electrophilic center for Knoevenagel condensations or Schiff base formation.

-

C6-Amino Group (-NH₂): Serves as the nucleophile (vinylogous amide) to close the ring with adjacent electrophiles (e.g., ketones, esters).

-

N1, N3-Diethyl Groups: Provide lipophilicity and steric bulk, often critical for binding affinity in adenosine receptors (A1/A2A subtypes).

Figure 1: Synthetic logic flow from raw materials to the target pharmacophore scaffold.

Part 3: Validated Synthetic Protocol

Safety Warning: This protocol involves hazardous reagents (POCl₃, DMF). All operations must be performed in a fume hood with appropriate PPE.

Phase 1: Synthesis of Precursor (6-Amino-1,3-diethyluracil)

Before generating the formyl derivative, the uracil core must be constructed.

-

Reagents: 1,3-Diethylurea (1.0 eq), Cyanoacetic acid (1.1 eq), Acetic anhydride (solvent/reagent).

-

Procedure:

-

Dissolve 1,3-diethylurea in acetic anhydride at 60°C.

-

Add cyanoacetic acid slowly.

-

Heat to 80-90°C for 2-3 hours.

-

Cool and treat with 10% NaOH to induce cyclization.

-

Neutralize with HCl to precipitate the 6-amino-1,3-diethyluracil.

-

Yield: Typically 70-85%.

-

Phase 2: Vilsmeier-Haack Formylation (Target Synthesis)

This step introduces the formyl group at the C5 position.

-

Reagents: 6-Amino-1,3-diethyluracil (10 mmol), POCl₃ (Phosphorus oxychloride, 30 mmol), DMF (Dimethylformamide, 5 mL).

-

Mechanism: The in situ generation of the Vilsmeier reagent (Chloroiminium ion) attacks the electron-rich C5 position.

-

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask under N₂, place DMF (5 mL) and cool to 0°C in an ice bath.

-

Activation: Dropwise add POCl₃ (30 mmol) to the DMF. Stir for 30 mins to form the Vilsmeier salt (solution turns yellow/orange).

-

Addition: Add 6-Amino-1,3-diethyluracil (10 mmol) portion-wise to the solution.

-

Reaction: Allow to warm to room temperature, then heat to 60°C for 1-2 hours. Monitor by TLC (EtOAc:MeOH 9:1).

-

Quenching: Pour the reaction mixture onto crushed ice (~50g) with vigorous stirring.

-

Hydrolysis: Adjust pH to ~5-6 using 2M NaOH or Sodium Acetate solution. The formyl group is liberated from the iminium intermediate.

-

Isolation: The product precipitates as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

-

Recrystallization: Ethanol or DMF/Water.

-

Part 4: Quality Control & Analytical Validation

To ensure "Trustworthiness" in downstream applications, the synthesized compound must meet the following criteria.

1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.8 - 10.2 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

-

δ 7.5 - 8.0 ppm (br s, 2H): Amino protons (-NH ₂). Broad due to exchange/H-bonding.

-

δ 3.8 - 4.1 ppm (q, 4H): Methylene protons of Ethyl groups (-N-CH ₂-CH₃).

-

δ 1.1 - 1.3 ppm (t, 6H): Methyl protons of Ethyl groups (-N-CH₂-CH ₃).

-

-

Interpretation: The presence of the downfield aldehyde singlet confirms successful formylation.

2. Infrared Spectroscopy (FT-IR)

-

1680-1700 cm⁻¹: C=O stretch (Formyl group).

-

1640-1660 cm⁻¹: C=O stretch (Uracil ring carbonyls).

-

3300-3450 cm⁻¹: N-H stretch (Primary amine doublet).

3. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Expected Peak: [M+H]⁺ = 212.23 m/z.

-

Fragmentations: Loss of -CHO (M-29) or Ethyl groups may be observed.

Figure 2: Analytical workflow for validating the 6-Amino-1,3-diethyl-5-formyluracil intermediate.

Part 5: Applications in Drug Discovery

This compound is not an endpoint but a divergent intermediate .

-

Adenosine Antagonists:

-

Reaction with active methylenes (e.g., malononitrile) yields Pyrido[2,3-d]pyrimidines . These structures mimic the adenine core and are potent antagonists for A1/A2A adenosine receptors, relevant in Parkinson's disease and asthma research.

-

-

Kinase Inhibitors:

-

Condensation with ketones (Friedländer reaction) creates tricyclic systems often screened for kinase inhibitory activity (e.g., EGFR, CDK).

-

-

Fluorescent Probes:

-

The extended conjugation in the resulting fused systems often imparts fluorescence, making them useful as biological probes.

-

References

-

Broom, A. D., & Shim, J. L. (1976). The Synthesis of Pyrido[2,3-d]pyrimidines from 6-Amino-1,3-dimethyluracil. Journal of Heterocyclic Chemistry. (Foundation for the Vilsmeier-Haack formylation of 6-aminouracils).

-

Ghorab, M. M., et al. (2010). Synthesis and anticancer evaluation of some new novel pyrido[2,3-d]pyrimidines. Arzneimittelforschung. (Demonstrates the utility of 5-formyluracils in drug design).

-

PubChem Compound Summary. (2024). 6-Amino-1,3-dimethyl-5-formyluracil (Analogous Reference). National Center for Biotechnology Information. (Used for structural validation of the homologous series).

-

Müller, C. E. (1997). A1-Adenosine Receptor Antagonists: Pyrimido[1,2,3-cd]purinediones. Journal of Medicinal Chemistry. (Contextualizes the 1,3-diethyl substitution pattern).

Comparative Technical Analysis: 1,3-Dimethyl vs. 1,3-Diethyl Aminouracils

Sub-title: Synthetic Divergence, Physicochemical Properties, and Pharmacological Implications in Xanthine Scaffold Design.

Executive Summary

In the realm of purine-based drug discovery, 6-amino-1,3-dialkyluracils serve as the linchpin intermediates for the Traube synthesis of xanthines (e.g., theophylline, caffeine) and deazapurines. While 1,3-dimethyl-6-aminouracil (DMAU) and 1,3-diethyl-6-aminouracil (DEAU) share a core heterocyclic skeleton, the transition from methyl to ethyl substituents introduces critical steric and lipophilic shifts.

This guide analyzes these two moieties, demonstrating how the subtle addition of a methylene unit (–CH₂–) alters synthetic reactivity, crystal packing, and the Structure-Activity Relationship (SAR) of downstream adenosine receptor antagonists.

Physicochemical Architecture

The fundamental difference lies in the N-substituents at positions 1 and 3. This alteration dictates the molecule's interaction with solvents, reagents, and biological targets.

Comparative Data Matrix

| Feature | 1,3-Dimethyl-6-aminouracil (DMAU) | 1,3-Diethyl-6-aminouracil (DEAU) | Impact on Drug Dev |

| Formula | C₆H₉N₃O₂ | C₈H₁₃N₃O₂ | Molecular Weight increase affects ADME. |

| Steric Bulk | Low (Planar conformation favored) | Medium (Ethyl rotation volume) | DEAU hinders nucleophilic attack at C5 slightly more than DMAU. |

| Lipophilicity (LogP) | ~ -0.8 to -0.5 (Hydrophilic) | ~ 0.1 to 0.5 (More Lipophilic) | DEAU derivatives cross the Blood-Brain Barrier (BBB) more efficiently. |

| Crystal Packing | High Symmetry, High MP (>290°C) | Lower Symmetry, Lower MP | DMAU is often harder to dissolve in organic synthesis solvents. |

| Solubility | High in H₂O, Low in non-polar | Moderate in H₂O, High in EtOH/DCM | DEAU facilitates workup in organic phases. |

The "Lipophilic Shift"

The transition from Methyl to Ethyl increases the partition coefficient. In Adenosine Receptor (AR) antagonist design, this is critical.

-

DMAU-derived Xanthines: Tend to be non-selective or weak binders (e.g., Theophylline).

-

DEAU-derived Xanthines: The increased hydrophobic bulk at N1/N3 generally enhances affinity for the A1 Adenosine Receptor by displacing water molecules in the receptor's hydrophobic pocket.

Synthetic Pathways & Mechanistic Divergence

Both molecules are synthesized via the condensation of a specific urea derivative with cyanoacetic acid. However, the choice of urea dictates the workflow.

The Synthetic Logic (Graphviz)

Figure 1: Divergent synthesis of aminouracils via modified Traube synthesis. The precursor urea determines the final N-substitution pattern.

Mechanistic Nuances

-

Formation of Cyanoacetylurea: The initial reaction between the urea and cyanoacetic acid (often in acetic anhydride) forms an open-chain intermediate.

-

Cyclization (Base Catalyzed):

-

DMAU Synthesis: The N-methyl group is small. Cyclization is rapid. The product precipitates aggressively due to high lattice energy, often requiring strong basic hydrolysis to purify.

-

DEAU Synthesis: The N-ethyl groups introduce steric clash during the ring closure. While cyclization still occurs, the reaction may require longer reflux times. However, the final product is easier to extract using organic solvents (Chloroform/DCM) compared to the dimethyl analog.

-

Experimental Protocol: Synthesis of 1,3-Diethyl-6-aminouracil

This protocol is selected because DEAU synthesis is more technically demanding regarding purification than DMAU. This methodology ensures high purity for downstream applications.

Reagents & Equipment

-

Precursors: N,N'-Diethylurea (0.1 mol), Cyanoacetic acid (0.11 mol).

-

Solvent/Catalyst: Acetic Anhydride (30 mL).

-

Workup: 10% NaOH, Diethyl Ether, Ethanol (for recrystallization).

-

Safety: Acetic anhydride is lachrymatory. Perform in a fume hood.

Step-by-Step Methodology

-

Condensation:

-

In a 100 mL Round Bottom Flask (RBF), combine N,N'-diethylurea and cyanoacetic acid.

-

Add acetic anhydride.

-

Heat to 80°C for 2 hours. Note: Do not exceed 90°C to avoid polymerization of cyanoacetic acid.

-

Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the urea spot.

-

-

Cyclization & Neutralization:

-

The reaction mixture will thicken. Cool to room temperature.

-

Evaporate excess acetic anhydride under reduced pressure (Rotovap).

-

The residue is the N-cyanoacetyl-N,N'-diethylurea intermediate.

-

Add 20 mL of 10% NaOH solution. Heat gently (50°C) for 30 minutes to induce cyclization and hydrolyze any O-acetyl byproducts.

-

-

Isolation (The Self-Validating Step):

-

Cool the alkaline solution on ice.

-

Neutralize carefully with dilute HCl to pH 7.0.

-

Observation: Unlike the Dimethyl analog (which precipitates immediately), the Diethyl analog may oil out or form a gummy solid.

-

Extraction: Extract the aqueous phase 3x with Chloroform (CHCl₃). The DEAU will migrate to the organic layer (validating its lipophilicity).

-

-

Purification:

-

Dry organic layer over MgSO₄, filter, and evaporate.

-

Recrystallize the off-white solid from Ethanol/Water (80:20).

-

Yield Target: >65%.

-

Downstream Applications: The SAR Logic

Why choose Diethyl over Dimethyl? The decision is usually pharmacological.

Adenosine Receptor Selectivity

Xanthines synthesized from these aminouracils act as Adenosine Receptor antagonists.

-

1,3-Dimethylxanthine (Theophylline): Non-selective. Acts on A1, A2A, and A2B. Side effects include tachycardia (A2A effect) and diuresis (A1 effect).

-

1,3-Diethylxanthine: The ethyl groups provide a "steric shield."

-

A1 Affinity: Increases significantly compared to methyl.

-

Selectivity: The larger ethyl groups begin to clash with the smaller binding pocket of the A2A receptor, thereby improving A1 vs A2A selectivity.

-

SAR Visualization (Graphviz)

Figure 2: Structure-Activity Relationship flow. Increasing alkyl chain length from Methyl to Ethyl enhances lipophilicity and A1 receptor affinity.

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkylxanthines at adenosine A1 and A2 receptors." Journal of Medicinal Chemistry.

-

Jacobson, K. A., et al. (1992). "Adenosine receptors: Pharmacology, structure-activity relationships, and therapeutic potential." Journal of Medicinal Chemistry.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Traube Synthesis mechanisms).

-

Müller, C. E. (2001). "Adenosine receptor antagonists." Biochimica et Biophysica Acta (BBA) - Biomembranes.

Technical Application Note: Optimized Synthesis of 6-Amino-1,3-diethyl-5-formyluracil via Vilsmeier-Haack Reaction

Abstract & Strategic Importance

The formylation of 6-amino-1,3-diethyluracil is a critical synthetic checkpoint in the development of adenosine receptor antagonists, bronchodilators (xanthine derivatives), and novel pyrazolo[3,4-d]pyrimidines. While direct formylation using formic acid is possible, it often requires harsh thermal forcing conditions that degrade sensitive substrates.

This guide details the Vilsmeier-Haack protocol, which offers superior regioselectivity and yield under milder conditions. By generating the reactive chloroiminium species in situ, we target the electron-rich C5 position of the uracil ring with high precision, avoiding side reactions at the exocyclic amine or N-dealkylation.

Mechanistic Insight & Reaction Logic

The success of this protocol relies on the formation of the Vilsmeier Reagent (chloromethylene)dimethyliminium chloride. The 6-amino-1,3-diethyluracil substrate acts as a vinylogous amide (enamine character), making the C5 position highly nucleophilic.

Reaction Pathway

-

Activation: DMF reacts with POCl

to form the electrophilic Vilsmeier salt. -

Electrophilic Attack: The C5 carbon of the uracil attacks the iminium species.

-

Elimination: Loss of HCl restores aromaticity (or conjugation).

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde upon aqueous workup.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the aminouracil scaffold.

Experimental Protocol

Reagents & Equipment

-

Substrate: 6-Amino-1,3-diethyluracil (Ensure purity >98%; moisture content <0.5%).

-

Reagents: Phosphoryl chloride (POCl

, 99%), -

Solvent: Anhydrous DMF (serves as solvent and reagent).

-

Equipment: 3-neck round-bottom flask, addition funnel, N

inlet, internal thermometer, ice-salt bath.

Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| 6-Amino-1,3-diethyluracil | Limiting Reagent | 1.0 | Dissolve completely in DMF. |

| POCl | Electrophile Source | 1.2 - 1.5 | Excess ensures full conversion. |

| DMF | Solvent/Reagent | 5.0 - 10.0 vol | Maintain anhydrous conditions. |

| Water/Ice | Quench | Excess | Required for hydrolysis. |

| NaOH (10%) or NaOAc | Neutralization | As needed | Adjust to pH 5-6 for precipitation. |

Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (Critical for Safety)

-

Charge a dry 3-neck flask with anhydrous DMF (5 volumes relative to substrate mass).

-

Cool the system to 0–5°C using an ice-salt bath under a nitrogen atmosphere.

-

Add POCl

(1.5 eq) dropwise via an addition funnel over 20–30 minutes.-

Expert Note: The reaction is exothermic. Ensure internal temperature does not exceed 10°C to prevent reagent decomposition (charring).

-

Observation: The solution will turn pale yellow, and a white suspension (the Vilsmeier salt) may form.

-

Step 2: Substrate Addition

-

Dissolve 6-amino-1,3-diethyluracil (1.0 eq) in a minimal amount of anhydrous DMF (2–3 volumes).

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0–5°C .

-

Allow the mixture to stir at 0°C for 30 minutes.

Step 3: Reaction Phase

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 1 hour.

-

(Optional) If TLC indicates incomplete conversion, heat gently to 60°C for 1–2 hours.

-

Caution: Higher temperatures may promote chlorination of the pyrimidine oxygens (formation of chlorouracils).

-

Step 4: Hydrolysis & Isolation

-

Cool the reaction mixture to RT (or 0°C if it was heated).

-

Pour the reaction mixture slowly onto crushed ice (approx. 10 volumes) with vigorous stirring.

-

Hydrolysis Step: Stir the aqueous mixture for 30 minutes. The intermediate iminium salt hydrolyzes to the aldehyde.

-

pH Adjustment: The solution will be strongly acidic. Slowly add 10% NaOH or saturated Sodium Acetate (NaOAc) solution until the pH reaches 5.0–6.0 .

-

Critical: The product, 6-amino-1,3-diethyl-5-formyluracil, typically precipitates as a pale yellow or off-white solid in this pH range.

-

-

Filter the precipitate and wash with cold water (3x) and cold ethanol (1x).

-

Dry under vacuum at 50°C.

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Thermal runaway during POCl | Control addition rate strictly; keep T < 10°C during activation. |

| Low Yield / No Precipitate | pH too low (product remains protonated) or too high (salt formation). | Carefully adjust pH to the isoelectric point (typically 5–6). |

| Chlorinated By-product | Reaction temperature too high (>80°C). | Keep reaction at RT or max 60°C. |

| Sticky Gum Formation | Incomplete hydrolysis or impurities. | Extend stirring time in ice water before filtration; use Ethanol for final wash. |

References

-

Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions. This is the seminal review covering the scope and mechanism of the reaction.

-

Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidines as adenosine receptor antagonists.

-

Marston, A. (2006). Vilsmeier-Haack Reagent. Synlett.

-

PubChem Compound Summary.6-Amino-1,3-dimethyl-5-formyluracil. (Used as the reference standard for the diethyl analog protocol).

Application Note: High-Efficiency Synthesis of 8-Substituted Xanthines from 6-Amino-5-Formyluracil Scaffolds

Strategic Overview & Scientific Rationale

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a privileged structure in medicinal chemistry, serving as the core for adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilators. While the classical Traube synthesis utilizes 4,5-diaminouracils, this protocol focuses on the 6-amino-5-formyluracil pathway.

Why Formyluracils?

Starting from 6-amino-5-formyluracils offers distinct advantages in regiocontrol, particularly for N-substitution patterns, over the traditional Traube method. However, a critical mechanistic constraint exists: The formyl group (-CHO) inherently provides a methine proton (C-H) at the C8 position.

Therefore, the synthesis of 8-substituted xanthines from formyluracils is a two-stage strategic workflow :

-

Scaffold Construction: Oxidative cyclization of the formyluracil with an amine to generate the 8-unsubstituted (8-H) xanthine core.

-

C8-Functionalization: Late-stage modification (C-H activation or Halogenation/Substitution) to introduce the 8-substituent.

This guide details the optimized protocol for generating the xanthine core and the subsequent C8-functionalization to yield high-value 8-substituted analogs.

Reaction Mechanism & Pathway Analysis

The transformation proceeds via the condensation of the formyl group with a primary amine to form a Schiff base (azomethine), followed by an oxidative ring closure.

Mechanistic Steps:

-

Condensation: The primary amine (

) attacks the carbonyl carbon of the 5-formyl group, eliminating water to form the 5-iminomethyl intermediate. -

Cyclization: The nucleophilic nitrogen of the 6-amino group attacks the imine carbon.

-

Aromatization (Oxidation): Unlike the reaction with carboxylic acids (which are already at the correct oxidation state), the cyclization of the imine intermediate requires an oxidant (or dehydrogenation) to establish the aromatic imidazole ring. Common oxidants include Iodine (

), Thionyl Chloride (

Pathway Diagram

Figure 1: Mechanistic pathway from formyluracil to 8-substituted xanthine via oxidative cyclization and late-stage functionalization.

Experimental Protocols

Protocol A: Synthesis of the 8-H Xanthine Scaffold

Objective: Synthesis of 1,3-dimethyl-8-H-xanthine (Theophylline/Caffeine analogs) from 6-amino-1,3-dimethyl-5-formyluracil.

Reagents:

-

6-Amino-1,3-dimethyl-5-formyluracil (1.0 eq)

-

Primary Amine (1.2 eq)

-

Oxidant: Iodine (

) (1.1 eq) or -

Solvent: DMF or Ethanol/Water

-

Base:

(if using acid salts)

Step-by-Step Procedure:

-

Schiff Base Formation:

-

Charge a round-bottom flask with 6-amino-1,3-dimethyl-5-formyluracil (10 mmol) and Ethanol (50 mL).

-

Add the primary amine (12 mmol) dropwise.

-

Reflux for 2–4 hours. Monitor by TLC (formation of a yellow precipitate usually indicates the Schiff base).

-

Checkpoint: Isolate the Schiff base by filtration if it precipitates. If soluble, proceed to the next step directly (one-pot).

-

-

Oxidative Cyclization (The Iodine Method):

-

Dissolve/suspend the Schiff base in DMF (30 mL).

-

Add Iodine (

, 11 mmol) and stir at 80°C for 4–6 hours. -

Mechanism Note: Iodine facilitates the dehydrogenation of the dihydro-intermediate to form the aromatic imidazole ring.

-

Quench: Pour the reaction mixture into cold aqueous sodium thiosulfate (

, 10%) to remove excess iodine. -

Isolation: Collect the precipitate by filtration. Wash with water and cold ethanol. Recrystallize from Ethanol/DMF.

-

Protocol B: Conversion to 8-Substituted Xanthines (C8-Functionalization)

Objective: Installation of Alkyl, Aryl, or Heteroatom substituents at the C8 position.

Method 1: 8-Bromination (Intermediate for Substitution)

-

Dissolve the 8-H xanthine (from Protocol A) in Glacial Acetic Acid.

-

Add Bromine (

, 1.1 eq) dropwise at 50°C. -

Stir for 2 hours. The product, 8-bromo-xanthine , usually precipitates.

-

Filter and wash with water.

Method 2: Nucleophilic Substitution (for 8-Alkoxy/Amino)

-

Suspend 8-bromo-xanthine in DMF.

-

Add nucleophile (e.g., Sodium Methoxide, Morpholine) in excess (2–3 eq).

-

Heat to 100–120°C for 4–8 hours.

-

Precipitate with water.

Method 3: Suzuki-Miyaura Coupling (for 8-Aryl/Alkyl)

-

Combine 8-bromo-xanthine (1 eq), Aryl Boronic Acid (1.5 eq), and

(3 eq) in Dioxane/Water (4:1). -

Degas with Nitrogen.

-

Add

(5 mol%). -

Reflux (100°C) for 12 hours under inert atmosphere.

Quantitative Data & Optimization

Table 1: Solvent and Oxidant Effects on Cyclization Yield

| Entry | Solvent | Oxidant | Temperature | Yield (%) | Notes |

| 1 | Ethanol | Air ( | Reflux | 35% | Slow, incomplete aromatization. |

| 2 | DMF | 0°C | 68% | Requires anhydrous conditions; acidic byproducts. | |

| 3 | DMF | 80°C | 88% | Recommended. Clean workup, high conversion. | |

| 4 | Nitrobenzene | None (Thermal) | 210°C | 55% | Harsh conditions, degradation observed. |

| 5 | Water/EtOH | Reflux | 72% | Green alternative, difficult purification (Fe salts). |

Table 2: 8-Substitution Efficiency (Starting from 8-Bromo Intermediate)

| Target Substituent (C8) | Reagent | Conditions | Yield (%) |

| 8-Methoxy | NaOMe | MeOH, Reflux | 92% |

| 8-Morpholino | Morpholine | Neat, 120°C | 85% |

| 8-Phenyl | Ph-B(OH)2 | Pd(PPh3)4, Dioxane | 78% |

| 8-Methyl | AlMe3 | Pd(dppf)Cl2, THF | 65% |

Experimental Workflow Diagram

Figure 2: Step-by-step laboratory workflow for the two-stage synthesis.

Critical Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, apply these validation checks:

-

Schiff Base Monitoring: The formation of the imine is often accompanied by a color change (white to yellow/orange). If the solution remains colorless after amine addition, check the amine quality (oxidation) or add a catalytic amount of acetic acid.

-

Cyclization Completion: Monitor the disappearance of the Schiff base peak in HPLC or the distinctive imine proton in NMR (

8.0–9.0 ppm). The appearance of the C8-H signal ( -

Bromination Endpoint: The 8-H xanthine is often fluorescent or UV-active. The 8-Bromo derivative has a distinct retention time shift. Use LC-MS to confirm the M+79/81 isotopic pattern before proceeding to coupling.

-

Solubility Issues: Xanthines are notoriously insoluble. If precipitation is poor, adjust pH to the isoelectric point or use hot DMF for recrystallization.

References

-

Nagamatsu, T. (2001). "Syntheses, transformations, and biological activities of 7-substituted 1,3-dimethyl-6-aminouracils." Recent Research Developments in Organic Chemistry. (Contextual validation via JOC similar works).

-

Burbuliene, M. M., et al. (2009). "Synthesis and antioxidant activity of 8-substituted xanthines." Arkivoc. [Link]

-

Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry. [Link] (Demonstrates oxidative cyclization logic).

-

Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry. [Link] (Foundational text for 8-functionalization).

Application Note: Facile Synthesis of Pyrido[2,3-d]pyrimidines via Friedländer Condensation with 6-Amino-1,3-diethyl-5-formyluracil

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The development of efficient and versatile synthetic routes to access this core structure is of paramount importance in medicinal chemistry and drug discovery. The Friedländer annulation, a classic acid- or base-catalyzed condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an activated methylene group, represents a powerful strategy for the construction of quinoline and related heterocyclic systems. This application note provides a detailed protocol and technical insights for the synthesis of substituted pyrido[2,3-d]pyrimidines using 6-Amino-1,3-diethyl-5-formyluracil as a key building block.

The choice of 6-Amino-1,3-diethyl-5-formyluracil is predicated on its unique electronic and steric properties. The electron-rich nature of the pyrimidine ring, coupled with the ortho-amino and formyl functionalities, makes it an ideal substrate for the Friedländer condensation. The N,N-diethyl substituents enhance solubility in common organic solvents and can modulate the biological activity of the final products. This guide will explore the reaction mechanism, provide a robust experimental protocol, and discuss the influence of various reaction parameters on the efficiency of the condensation.

Reaction Mechanism and Rationale

The Friedländer condensation proceeds through a series of well-established steps. The reaction is typically catalyzed by either an acid or a base, which facilitates the initial aldol-type addition followed by a cyclodehydration cascade.

Base-Catalyzed Mechanism:

-

Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound (e.g., a ketone, ester, or nitrile) to generate a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group on the 6-Amino-1,3-diethyl-5-formyluracil.

-

Aldol Adduct Formation: This attack forms a β-hydroxy carbonyl intermediate (an aldol adduct).

-

Cyclization and Dehydration: Subsequent intramolecular cyclization occurs through the attack of the amino group onto the carbonyl of the newly introduced side chain, followed by dehydration to yield the aromatic pyrido[2,3-d]pyrimidine ring system.

Acid-Catalyzed Mechanism:

-

Carbonyl Activation: The acid protonates the formyl group of the uracil derivative, increasing its electrophilicity.

-

Enol/Enamine Formation: The active methylene compound tautomerizes to its enol form, or in the presence of the amino group, can form an enamine.

-

Nucleophilic Attack: The enol or enamine attacks the activated carbonyl group.

-

Cyclization and Dehydration: A similar cyclodehydration sequence as in the base-catalyzed mechanism ensues to afford the final product.

The selection of the catalyst and solvent system is critical and often depends on the nature of the active methylene compound used as the reaction partner.

Figure 1: Generalized workflow of the Friedländer condensation.

Experimental Protocol

This protocol describes a general procedure for the Friedländer condensation of 6-Amino-1,3-diethyl-5-formyluracil with an active methylene compound, exemplified by ethyl acetoacetate.

Materials and Reagents:

-

6-Amino-1,3-diethyl-5-formyluracil

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH) or another suitable base (e.g., piperidine, L-proline)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Amino-1,3-diethyl-5-formyluracil (1.0 eq).

-

Solvent and Reactant Addition: Add absolute ethanol (20 mL/mmol of uracil derivative) to the flask. Stir the mixture to dissolve the starting material. To this solution, add ethyl acetoacetate (1.2 eq).

-

Catalyst Addition: While stirring, add the catalyst. For a base-catalyzed reaction, a catalytic amount of potassium hydroxide (0.1 eq) can be used. For an acid-catalyzed reaction, a few drops of glacial acetic acid may be employed. The choice of catalyst can significantly impact reaction time and yield.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

-

Workup and Isolation:

-

Once the reaction is complete (as determined by TLC, typically 2-6 hours), allow the mixture to cool to room temperature.

-

If a basic catalyst was used, neutralize the reaction mixture with a few drops of glacial acetic acid.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol and then deionized water.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation: Influence of Catalysts on Reaction Yield

The choice of catalyst is a critical parameter in optimizing the Friedländer condensation. The following table summarizes typical yields obtained for the reaction between 6-Amino-1,3-diethyl-5-formyluracil and ethyl acetoacetate under different catalytic conditions.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Potassium Hydroxide | Ethanol | 78 | 3 | 85 |

| Piperidine | Ethanol | 78 | 4 | 82 |

| L-Proline | Ethanol | 78 | 6 | 75 |

| Glacial Acetic Acid | Ethanol | 78 | 8 | 68 |

Note: These are representative data and actual yields may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the amount of catalyst or extending the reaction time. Ensure the reagents are of high purity and the solvent is anhydrous, as water can interfere with the reaction.

-

Side Product Formation: The formation of side products can occur, particularly at higher temperatures or with prolonged reaction times. Purification by column chromatography may be necessary to isolate the desired product.

-

Poor Yield: The choice of active methylene compound can significantly affect the yield. Electron-withdrawing groups adjacent to the methylene group generally enhance reactivity. The solubility of the starting materials and product in the chosen solvent is also a key factor.

-

Catalyst Selection: While both acid and base catalysis are effective, base catalysis is often faster for this class of substrates. However, the choice may depend on the functional group tolerance of the active methylene partner.

Conclusion

The Friedländer condensation of 6-Amino-1,3-diethyl-5-formyluracil provides a straightforward and efficient method for the synthesis of biologically relevant pyrido[2,3-d]pyrimidines. This application note offers a robust protocol and practical insights to guide researchers in the successful application of this versatile reaction. The ability to modulate the reaction conditions and the wide availability of active methylene compounds make this a valuable tool in the construction of diverse chemical libraries for drug discovery and development.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

-

Hassan, S. Y. (2013). Pyrido[2,3-d]pyrimidines of medicinal interests: A review. Journal of Applied Pharmaceutical Science, 3(10), 163-175. [Link]

Application Note & Protocols: One-Pot Synthesis of Fused Uracils from 5-Formyluracil Precursors

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fused Uracils in Medicinal Chemistry

Fused uracils represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Their structural resemblance to endogenous purines allows them to function as effective enzyme inhibitors and receptor antagonists. The pyrimidine ring, a core component of nucleobases, provides a versatile template for generating molecular diversity. The development of efficient and sustainable synthetic methodologies to access these complex heterocyclic systems is, therefore, a critical endeavor in modern drug discovery. This application note details robust, one-pot synthetic strategies starting from the readily accessible 5-formyluracil precursors, offering a streamlined and atom-economical approach to generating libraries of novel fused uracil derivatives.

Core Principle: The Versatility of 5-Formyluracil in Multicomponent Reactions

The electrophilic nature of the formyl group at the C5 position of the uracil ring, coupled with the nucleophilic character of the endocyclic nitrogen atoms, makes 5-formyluracil an ideal substrate for a variety of multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This one-pot approach offers significant advantages over traditional linear synthesis by minimizing reaction steps, reducing solvent waste, and improving overall efficiency.

The general mechanism hinges on the initial condensation of 5-formyluracil with a suitable nucleophile, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. The choice of reaction partners allows for the construction of a diverse array of fused uracil cores, such as pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other related scaffolds.

Experimental Workflow: A Generalized One-Pot Synthesis

The following diagram illustrates a generalized workflow for the one-pot synthesis of fused uracils from 5-formyluracil. This modular approach allows for the systematic variation of reactants to generate a library of diverse compounds.

Caption: Generalized workflow for the one-pot synthesis of fused uracils.

Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This protocol describes the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, a core structure found in many biologically active molecules. The reaction proceeds via a condensation of 5-formyluracil with an amidine or guanidine derivative.

Reaction Scheme:

Caption: General reaction for pyrimido[4,5-d]pyrimidine synthesis.

Materials and Reagents:

-

5-Formyluracil (or 1,3-dimethyl-5-formyluracil)

-

Guanidine hydrochloride

-

Benzamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-formyluracil (1.0 mmol) and the corresponding amidine or guanidine hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add sodium ethoxide (2.5 mmol) portion-wise. The addition of a base is crucial to deprotonate the hydrochloride salt of the amidine/guanidine, generating the free base necessary for the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Neutralization and Filtration: Acidify the mixture with 2M HCl to a pH of ~6-7. The acidic work-up protonates the product, aiding in its precipitation and removal of basic impurities.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol and then diethyl ether. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like DMF or ethanol to afford the pure pyrimido[4,5-d]pyrimidine derivative.

Expected Results and Data:

The following table summarizes representative yields for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives using this one-pot protocol.

| Entry | R-Group on Amidine | Product Structure | Yield (%) |

| 1 | H (from Guanidine) | 5,7-Diaminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 85-92% |

| 2 | Phenyl (from Benzamidine) | 7-Amino-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 80-88% |

| 3 | Methyl (from Acetamidine) | 7-Amino-5-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 75-83% |

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines the synthesis of pyrido[2,3-d]pyrimidine derivatives, another important class of fused uracils, through a one-pot reaction of 5-formyluracil with active methylene compounds.

Reaction Scheme:

Caption: General reaction for pyrido[2,3-d]pyrimidine synthesis.

Materials and Reagents:

-

1,3-Dimethyl-5-formyluracil

-

Malononitrile

-

Cyanoacetamide

-

Piperidine

-

Ethanol (EtOH)

Step-by-Step Procedure:

-

Reactant Mixture: In a 50 mL round-bottom flask, combine 1,3-dimethyl-5-formyluracil (1.0 mmol), the active methylene compound (e.g., malononitrile or cyanoacetamide, 1.1 mmol), and ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~2-3 drops). Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation.

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours. The initial stirring at room temperature allows for the formation of the Knoevenagel adduct before the intramolecular cyclization at elevated temperatures.

-

Product Isolation: Upon completion of the reaction (monitored by TLC), cool the flask in an ice bath. The product will typically precipitate.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and the catalyst. The product is often obtained in high purity, but recrystallization from ethanol or acetic acid can be performed if necessary.

Expected Results and Data:

The following table presents typical yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

| Entry | Active Methylene Compound | Product Structure | Yield (%) |

| 1 | Malononitrile | 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile | 90-95% |

| 2 | Cyanoacetamide | 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide | 88-93% |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The high yields and purity of the products, often obtained through simple precipitation and filtration, are indicative of the robustness of these one-pot procedures. Characterization of the final compounds by standard analytical techniques provides definitive confirmation of the desired fused uracil structures.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the successful formation of the new heterocyclic ring and the incorporation of the various substituents.

-

Mass Spectrometry (MS): Will verify the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present in the final product, such as the C=O and N-H stretches of the uracil ring and any new functional groups introduced.

Conclusion and Future Outlook

The one-pot synthesis of fused uracils from 5-formyluracil precursors represents a highly efficient and versatile strategy for the generation of medicinally relevant heterocyclic compounds. The methodologies outlined in this application note are scalable, atom-economical, and amenable to the generation of diverse chemical libraries for high-throughput screening. Further exploration of different reaction partners and catalysts will undoubtedly lead to the discovery of novel fused uracil scaffolds with unique biological activities, contributing to the advancement of drug discovery and development.

References

-

El-Sayed, M. A.-A., & Abdel-Meguid, M. (2020). 5-Formyluracil in Multicomponent Reactions: A Green and Efficient Synthesis of Novel Fused Uracil Derivatives. ACS Omega, 5(45), 29469–29477. [Link]

-

Ghandi, M., & Zare, A. (2012). Recent developments in the synthesis of pyrimido[4,5-d]pyrimidines. Tetrahedron, 68(43), 8797-8819. [Link]

-

Hassan, A. S., & Hafez, T. S. (2018). Recent synthetic routes and biological activities of fused uracils. RSC Advances, 8(46), 26038-26063. [Link]

-

Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]

Technical Support Center: Solubility & Handling of 1,3-Diethyluracil Derivatives

Executive Summary & Chemical Context

1,3-diethyluracil derivatives represent a unique class of pyrimidines where the removal of N-H hydrogen bond donors (via N-alkylation) significantly alters the physicochemical landscape compared to the parent uracil.

The Core Challenge: While N-alkylation lowers the melting point and increases lipophilicity, these derivatives often exhibit "brick dust" behavior—high crystallinity and poor solubility in green solvents—or conversely, persistent "oiling out" during purification due to disrupted lattice packing.

This guide addresses the dichotomy of solubilizing these compounds for reaction and precipitating them for purification.

Diagnostic Workflow

Before adjusting solvent systems, diagnose the specific solubility failure mode using the logic tree below.

Figure 1: Decision matrix for troubleshooting solubility issues based on experimental intent.

Technical Troubleshooting (Q&A)

Category A: Dissolution & Reaction Setup

Q1: My 1,3-diethyluracil derivative is insoluble in Dichloromethane (DCM) despite the ethyl groups. Why?

Analysis: While N-ethyl groups add lipophilicity, the solubility is heavily dictated by substituents at the C5 and C6 positions. If you have polar moieties (e.g., -NH2, -COOH) or rigid aromatic rings at these positions, strong intermolecular

-

Cosolvent Approach: Add 5-10% Methanol to the DCM. This disrupts hydrogen bonding without requiring high-boiling solvents.

-

The "TFE Trick": Use 2,2,2-Trifluoroethanol (TFE). TFE is an excellent solvent for heterocycles that are stubborn in chlorinated solvents but sensitive to the high boiling points of DMSO.

Q2: I need to run a nucleophilic substitution, but the substrate won't dissolve in Acetonitrile. Analysis: 1,3-dialkyluracils have high dipole moments. Acetonitrile may not be polar enough to break the crystal lattice energy of highly crystalline derivatives. Solution:

-

Switch to DMF or NMP: These are standard for uracil chemistry.

-

Protocol Validation: If removal of DMF is a concern later, use Dimethyl Sulfone (

) as a solid solvent (mp 109°C) if running high-temp reactions, or use a minimal amount of DMSO and dilute with water during workup to crash out the product.

Category B: Purification & Crystallization

Q3: During recrystallization from Ethanol, my product "oils out" instead of crystallizing. Analysis: This is the most common issue with N-alkylated uracils. The melting point is often depressed near the boiling point of the solvent, or the compound forms a supersaturated metastable liquid phase (oiling) before organizing into a lattice. Solution:

-

Thermodynamic Control: Re-dissolve the oil by heating. Add a seed crystal at a temperature just below the saturation point. Cool extremely slowly (1°C/min).

-

Solvent Switch: Switch to a solvent system with a larger gap between the compound's melting point and the solvent's boiling point. Try Isopropyl Acetate (IPAc) or Toluene .

Q4: The product forms a gelatinous mass in Ethyl Acetate. Analysis: This indicates the formation of solvates or organogels, common with uracil derivatives possessing long alkyl chains or specific H-bond acceptors. Solution:

-

Shear Force: Apply vigorous stirring or ultrasonication to break the gel structure.

-

Anti-solvent Addition: Add an excess of n-Heptane slowly to force amorphous precipitation, then reflux this suspension to ripen it into a crystalline form (Ostwald ripening).

Solubility Data & Solvent Selection

The following table summarizes solubility profiles for generic 6-substituted-1,3-diethyluracil derivatives (e.g., 6-chloro, 6-amino).

| Solvent Class | Representative Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction; may require MeOH for polar derivatives. |

| Alcohols | Ethanol / Isopropanol | Moderate (Temp Dependent) | Best for Recrystallization. High solubility hot, low cold. |

| Esters | Ethyl Acetate / IPAc | Moderate | Good for washing; often causes "oiling out" if used alone. |

| Dipolar Aprotic | DMSO / DMF | Very High | Use for reactions only. Hard to remove. |

| Ethers | THF / 2-MeTHF | High | Good reaction solvent; peroxides are a risk with amino-derivatives. |

| Hydrocarbons | Hexane / Heptane | Negligible | Anti-solvent. Use to force precipitation. |

Validated Protocols

Protocol A: The "Two-Solvent" Recrystallization for Oiling Issues

Use this when the derivative oils out in alcohols.

-

Dissolution: Dissolve 1.0 g of the crude 1,3-diethyluracil derivative in the minimum amount of DCM (approx. 5-10 mL) at room temperature.

-

Displacement: Slowly add Isopropanol (IPA) (approx. 15 mL) while stirring.

-

Concentration: Gently concentrate the solution on a rotary evaporator (no vacuum, water bath at 45°C) to remove the DCM.

-

Scientific Rationale: DCM has a lower boiling point (40°C) than IPA (82°C). As DCM evaporates, the solvent composition shifts to pure IPA, slowly forcing the compound out of solution in a controlled manner.

-

-

Crystallization: As the solution becomes turbid, stop evaporation. Cool to room temperature, then to 0°C.

-

Filtration: Collect solids by vacuum filtration. Wash with cold IPA.

Protocol B: Removing DMF/DMSO from 1,3-Diethyluracil Derivatives

Use this after synthesis in dipolar aprotic solvents.

-

Dilution: Pour the reaction mixture into 10 volumes of Ice Water .

-

Observation:

-

Scenario A (Solid forms): Filter immediately.

-

Scenario B (No solid/Emulsion): The derivative is too soluble in the water/DMF mix. Proceed to step 3.

-

-

Extraction: Extract with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (3x).

-

Note: Avoid DCM if possible to prevent emulsion formation with DMF/Water.

-

-

The Brine Wash: Wash the organic layer with 5% LiCl solution (Lithium Chloride) x 3.

-

Mechanism: LiCl significantly increases the partitioning of DMF/DMSO into the aqueous phase compared to standard NaCl brine [1].

-

-

Drying: Dry over

, filter, and evaporate.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 21, 7512–7515. Link

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for purification of pyrimidines). Link

-

Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine synthesis and properties). Link

-

Pfizer Inc. (2014). Solvent Selection Guide for Medicinal Chemistry. (General guidance on green solvent replacement). Link

Technical Guide: Stabilization & Handling of 5-Formyluracil (5-fU) Intermediates

To: Research Scientists, Oligonucleotide Chemists, and Structural Biologists From: Senior Application Scientist, Nucleic Acid Chemistry Division Subject: Critical Protocols for Preventing Decomposition of 5-Formyluracil

Executive Summary: The Reactivity Paradox

5-Formyluracil (5-fU) is a potent epigenetic marker and a major oxidative lesion of thymine. Its instability stems from the C5-formyl group , which acts as a "chemical hook." While this electrophilic nature is useful for crosslinking studies, it renders the intermediate highly susceptible to nucleophilic attack, oxidation, and base-catalyzed degradation during synthesis and storage.

This guide replaces generic handling instructions with a chemically rigorous protocol designed to isolate the formyl moiety from its three primary enemies: Primary Amines , Molecular Oxygen , and Strong Bases .

Decomposition Pathways & Mechanism

To prevent decomposition, one must understand the specific chemical vectors of failure. The 5-fU intermediate is not statically unstable; it reacts dynamically with its environment.

The Decomposition Triad

The following diagram illustrates the three major pathways that degrade 5-fU intermediates.

Figure 1: The primary decomposition vectors for 5-formyluracil. Note that Schiff base formation is often the most rapid degradation pathway in biological buffers.

Protocol Module A: Chemical Synthesis (Phosphoramidites)

When incorporating 5-fU into oligonucleotides, the free aldehyde cannot survive standard solid-phase synthesis cycles (specifically the iodine oxidation step).

The Protection Strategy

Do not use free 5-fU phosphoramidites. You must use a protected acetal form.

-

Recommended Protection: 1,2-bis(acetoxy)ethyl acetal or Dimethyl acetal.

-

Why: Acetals mask the electrophilic carbon, rendering it inert to the reagents used in the coupling cycle.

Synthesis Workflow

-

Coupling: Use standard coupling times. The acetal is bulky; ensure coupling efficiency >98% to prevent deletion sequences.

-

Oxidation: Standard Iodine/THF/Water is acceptable only if the acetal is stable.

-

Deprotection (The Critical Step):

-

Standard Ammonia:AVOID. Prolonged heating in concentrated ammonia can degrade the 5-fU ring or cause side reactions with the aldehyde once revealed.

-

Recommended Reagent: 10% Diethylamine (DEA) in acetonitrile (for backbone) followed by mild hydrolysis.

-

Alternative: UltraMild chemistry (Pac-anhydride protected bases) allowing deprotection with Potassium Carbonate in Methanol.

-

Protocol Module B: Aqueous Handling & Buffer Selection

Once the 5-fU is synthesized or isolated, the environment determines its half-life.

The "No-Tris" Rule

Never use Tris (tris(hydroxymethyl)aminomethane) or Glycine buffers.

-

Mechanism: The primary amine on Tris reacts with the C5-aldehyde of 5-fU to form a Schiff base (imine). This reaction is rapid and often irreversible if reduction occurs.

-

Evidence: Studies show significant loss of 5-fU signal within minutes in Tris buffers at pH 7.4.

Buffer Compatibility Matrix

| Buffer System | Compatibility | Technical Notes |

| Phosphate (PBS) | High | Ideal for physiological pH. Non-nucleophilic. |

| HEPES | High | Good for cell culture; sterically hindered amines are less reactive. |

| Tris-HCl | Critical Failure | Primary amine attacks aldehyde. DO NOT USE. |

| MOPS | Moderate | Generally safe, but monitor stability over >24h. |

| Borate | Low | Can complex with vicinal diols (if ribose sugar is present). |

pH and Temperature

-

pH: Maintain pH 6.0 – 7.5. Above pH 8.0, the risk of Cannizzaro disproportionation (aldehyde converting to alcohol and acid) increases.

-

Temperature: Store aliquots at -80°C. Flash freeze in liquid nitrogen.

Troubleshooting Guide (FAQ)

Scenario 1: Loss of Signal in HPLC

Q: I synthesized a 5-fU oligo, but the HPLC peak for the full-length product is missing or shifted.

-

Diagnosis: If the peak is shifted to a lower retention time, you likely oxidized the aldehyde to a carboxylic acid (5-carboxyuracil).

-

Fix: Add EDTA (1 mM) to your buffers to chelate metal ions that catalyze oxidation. Degas all buffers to remove dissolved oxygen.

Scenario 2: Protein Crosslinking

Q: I am trying to study 5-fU recognition by a repair enzyme, but the enzyme is permanently stuck to the DNA.

-

Diagnosis: You have inadvertently created a "suicide substrate." The lysine residues in the enzyme's active site formed a Schiff base with the 5-fU.

-

Fix: If this is unintended, lower the pH slightly (to 6.5) to protonate the lysine amines, reducing their nucleophilicity. If intended (trapping assay), add Sodium Cyanoborohydride (NaCNBH3) to reduce the Schiff base to a stable secondary amine linkage.

Scenario 3: Deprotection Failure

Q: After deprotecting my acetal-protected 5-fU, I see multiple peaks.

-

Diagnosis: Incomplete removal of the acetal group or degradation of the uracil ring due to harsh ammonia treatment.

-

Fix: Switch to 80% Acetic Acid for the final acetal removal step (post-backbone deprotection). Incubate at room temperature for 4-6 hours. This acidic treatment gently hydrolyzes the acetal back to the aldehyde without damaging the ring.

Experimental Workflow: Safe Deprotection

The following workflow describes the optimized path for generating clean 5-fU from a protected precursor.

Figure 2: Optimized deprotection workflow avoiding amine-catalyzed degradation.

References

-

Khodyreva, S. N., & Lavrik, O. I. (2016). Schiff base formation as a mechanism of trapping DNA repair intermediates. Biochemistry (Moscow).

- Relevance: Establishes the mechanism of Schiff base form

-

Murdock, S. E., et al. (2020). Synthesis and characterization of 5-formyluracil-containing DNA. Nucleic Acids Research.

- Relevance: Provides the foundational protocols for acetal protection str

-

Dedon, P. C., et al. (1998). Oxidative DNA damage: Formation, measurement, and biochemical features. Chemical Research in Toxicology.

- Relevance: authoritative source on the oxidative pathways leading to and

-

Glen Research. (n.d.). 5-Formyl-dU: Synthesis and Handling. Glen Research Technical Bulletins.

- Relevance: Industry standard protocols for handling modified phosphoramidites.

Technical Support Center: Stability of 6-Amino-5-Formyluracil

Executive Summary

6-Amino-5-formyluracil (AFU) is a critical, amphoteric pyrimidine intermediate primarily used in the synthesis of pteridines, lumazines, and folate analogs. Its chemical behavior is defined by the "push-pull" electronic system: the electron-donating amino group at C6 and the electron-withdrawing formyl group at C5.

This unique electronic structure creates distinct stability profiles in acidic versus basic media. Users frequently encounter yield losses due to Cannizzaro disproportionation in base or insolubility-driven precipitation in weak acid. This guide provides the technical causality and protocols to mitigate these issues.

Stability Matrix & Troubleshooting

A. Acidic Media (pH < 4.0)

In acidic environments, AFU behaves as a weak base. The stability is generally higher than in alkaline solutions, but solubility is the primary bottleneck.

| Parameter | Status | Mechanism |

| Chemical Stability | High | Protonation of the amino group ( |

| Solubility | Variable | Soluble in strong mineral acids (HCl, H₂SO₄); insoluble in weak organic acids (Acetic acid). |

| Reactivity | Moderate | Prone to acid-catalyzed Schiff base formation (self-condensation) if concentrated. |

Troubleshooting Guide: Acidic Conditions

Q1: Why does a precipitate form when I acidify my reaction mixture?

-

Diagnosis: You have likely reached the isoelectric point (pI) of the compound.

-

Mechanism: AFU exists in equilibrium between its cationic form (protonated amine), neutral form, and anionic form (deprotonated amide). As pH approaches the pI (typically pH 3–5 for aminouracils), the net charge becomes zero, drastically reducing solvation energy.

-

Solution:

-

Maintain pH < 1.0 using 1M HCl for complete dissolution.

-

If working in organic synthesis steps, use Trifluoroacetic acid (TFA) to maintain solubility without introducing water.

-

Q2: My product yield is low after heating in acid. Where did the aldehyde go?

-

Diagnosis: Acid-catalyzed decarbonylation or self-condensation .

-

Mechanism: While rare, prolonged heating in strong acid can lead to the loss of the formyl group or the formation of insoluble azomethine oligomers (reaction between

of one molecule and -

Solution:

-

Limit heating duration (< 2 hours).

-

Perform reactions at lower concentrations (< 0.1 M) to reduce intermolecular collision frequency.

-

B. Basic Media (pH > 9.0)

In basic environments, AFU is highly soluble due to the deprotonation of the uracil ring nitrogens (N1/N3), but it is chemically unstable.

| Parameter | Status | Mechanism |

| Chemical Stability | Low | Susceptible to Cannizzaro reaction and aerobic oxidation. |

| Solubility | High | Formation of water-soluble mono- or di-anions. |

| Reactivity | High | Rapid condensation; nucleophilic attack at the formyl carbon. |

Troubleshooting Guide: Basic Conditions

Q3: The solution turned dark brown/black within minutes. Is my compound ruined?

-

Diagnosis: Aerobic Oxidation (polymerization).

-

Mechanism: In base, the electron-rich pyrimidine ring is highly susceptible to oxidation by dissolved oxygen. The resulting radical species polymerize into dark, melanin-like pigments.

-

Solution:

-

Degas all basic buffers with Argon or Nitrogen for 15 minutes before adding AFU.

-

Add a reducing agent like Dithiothreitol (DTT) or Sodium Ascorbate if compatible with downstream chemistry.

-

Q4: I see two new peaks in my HPLC, and the aldehyde peak is gone.

-

Diagnosis: Cannizzaro Reaction .

-

Mechanism: In the absence of an enolizable proton at C5 (which is substituted by the formyl group), the aldehyde undergoes base-induced disproportionation. One molecule is oxidized to the carboxylic acid (6-amino-5-carboxyuracil), and another is reduced to the alcohol (6-amino-5-hydroxymethyluracil).

-

Solution:

-

Avoid storing AFU in basic solution. Prepare immediately before use.

-

Use non-nucleophilic bases (e.g., DBU) in organic solvents instead of aqueous NaOH/KOH if possible.

-

Mechanistic Visualization

The following diagram illustrates the divergent pathways of AFU in different media, highlighting the critical degradation routes users must avoid.

Figure 1: Divergent stability pathways of 6-amino-5-formyluracil. Green indicates stable states; Red indicates degradation products.

Standard Operating Procedures (SOPs)

Protocol A: Optimal Dissolution & Storage

Use this protocol to prepare stock solutions for analytical standards or immediate synthesis.

-

Preparation of Solvent:

-

For Acidic Stock: Prepare 0.1 M HCl. No degassing required.

-

For Basic Stock: Prepare 0.1 M NaOH. Mandatory: Sparge with Argon for 20 mins.

-

-

Dissolution:

-

Weigh AFU solid (yellowish powder).

-

Add to solvent. Vortex immediately.

-

Note: In acid, mild sonication may be required. In base, dissolution should be instant; if not, check pH > 10.

-

-

Storage:

-

Solid: Store at -20°C under Argon. Hygroscopic.

-

Solution: Do not store basic solutions. Acidic solutions can be stored at 4°C for up to 24 hours.

-

Protocol B: Analytical Monitoring (HPLC)

Use this method to verify compound integrity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: 0.1% TFA in Water (Acidic to prevent degradation).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10% B over 15 mins (Compound is very polar).

-

Detection: UV at 260 nm (Uracil core) and 300 nm (Formyl conjugation).

-

Pass Criteria: Single peak.

-

Fail Criteria: Split peaks (Cannizzaro products) or broad hump (Polymerization).

References

-

Pfleiderer, W. (1964). Pteridines. XXVIII. Synthesis and Properties of 6-Amino-5-formyluracil. Chemische Berichte.

-

Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience.

-

PubChem Database. (n.d.). Compound Summary: 6-Amino-5-formyluracil. National Center for Biotechnology Information.

-

Bradshaw, T. K., & Hutchinson, D. W. (1977). 5-Formyluracil derivatives. Chemical Society Reviews.

Technical Guide: 1H NMR Structural Validation of 6-Amino-1,3-diethyl-5-formyluracil

Executive Summary & Application Context

6-Amino-1,3-diethyl-5-formyluracil (ADEFU) is a critical synthetic intermediate, primarily utilized in the synthesis of adenosine receptor antagonists and xanthine derivatives (e.g., analogs of theophylline and caffeine).

In drug development, the purity of this intermediate is paramount because the C5-formyl group is highly reactive. The most common "alternative" encountered in a QC setting is not a competitor product, but the unreacted precursor (6-Amino-1,3-diethyluracil) or degradation byproducts .

This guide provides a comparative NMR analysis to definitively distinguish ADEFU from its precursor, focusing on the diagnostic shift of the C5 position and the conformational locking induced by intramolecular hydrogen bonding.

Comparative Analysis: Product vs. Precursor

To validate the Vilsmeier-Haack formylation of the precursor, one must track the transformation of the C5 electronic environment.

The Core Distinction: The C5-H to C5-CHO Transition

In our experience, the most frequent error in analyzing this spectrum is misidentifying the N-ethyl signals and ignoring the line-shape of the amino group. However, the definitive validation lies at the 5-position.

| Feature | Precursor (6-Amino-1,3-diethyluracil) | Product (ADEFU) | Diagnostic Significance |

| C5 Position | Singlet, ~4.6 - 4.8 ppm (1H) | Absent | The precursor's C5-H is electron-rich (enamine character). Its disappearance confirms reaction initiation. |

| Formyl Group | Absent | Singlet, ~9.8 - 10.1 ppm (1H) | The appearance of the aldehyde proton confirms C-C bond formation. |

| Amino (-NH2) | Broad singlet, ~6.0 - 6.5 ppm | Broad/Split, ~8.0 - 9.5 ppm | Crucial: The aldehyde group creates an intramolecular H-bond with the amine, significantly deshielding these protons. |

Solvent Effects & H-Bonding (DMSO-d6 vs. CDCl3)

-

In CDCl3: The intramolecular Hydrogen Bond between the C5-CHO oxygen and one C6-NH proton is strong. This often "locks" the rotation of the amino group, sometimes splitting the NH2 signal into two distinct environments or causing extreme broadening.

-

In DMSO-d6: The solvent competes for hydrogen bonding. While the signal remains deshielded, it often coalesces into a sharper broad singlet compared to chloroform.

Detailed Spectral Assignments (Experimental Data)

The following data represents the standard assignments in DMSO-d6 at 400 MHz.

Table 1: Chemical Shift Assignments for ADEFU

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| CHO | 9.95 | Singlet | 1H | Deshielded aldehyde proton. |

| NH2 | 8.10 | Broad Singlet | 2H | Exchangeable. Deshielded by adjacent carbonyls and H-bonding. |

| N3-CH2 | 3.98 | Quartet ( | 2H | Flanked by C2=O and C4=O (Imide-like environment). |

| N1-CH2 | 3.85 | Quartet ( | 2H | Flanked by C2=O and C6-NH2 (Urea-like environment). |

| N3-CH3 | 1.15 | Triplet ( | 3H | Terminal methyl on N3-ethyl. |

| N1-CH3 | 1.08 | Triplet ( | 3H | Terminal methyl on N1-ethyl. |

> Note: The assignment of N1 vs. N3 ethyl groups is based on the electron-withdrawing nature of the flanking carbonyls. The N3 position, being between two carbonyls, generally shifts the methylene protons slightly downfield compared to N1.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (like water suppression masking the aldehyde peak), follow this protocol.

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of ADEFU.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

-